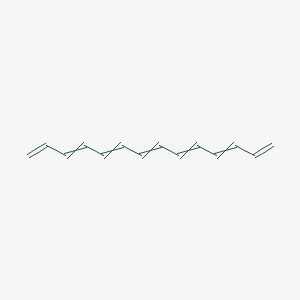
1,4-Thiatellurane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Thiatellurane: is a heterocyclic compound containing both sulfur and tellurium atoms within a five-membered ring structure. This unique combination of elements imparts distinct chemical properties to the compound, making it of interest in various fields of research, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Thiatellurane can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the formation of the thiatellurane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: 1,4-Thiatellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The sulfur and tellurium atoms in the ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and sulfur dioxide.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted thiatellurane derivatives.
科学的研究の応用
1,4-Thiatellurane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotellurium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular components.
Industry: this compound is investigated for its potential use in materials science, particularly in the development of novel semiconductors and catalysts.
作用機序
The mechanism of action of 1,4-Thiatellurane involves its interaction with molecular targets through its sulfur and tellurium atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
類似化合物との比較
1,4-Thioxane: Contains sulfur in a six-membered ring structure.
1,4-Tellurane: Similar structure but lacks sulfur.
1,4-Dithiins: Contains two sulfur atoms in a six-membered ring.
Uniqueness: 1,4-Thiatellurane is unique due to the presence of both sulfur and tellurium in a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
1784-73-2 |
|---|---|
分子式 |
C4H8STe |
分子量 |
215.8 g/mol |
IUPAC名 |
1,4-thiatellurane |
InChI |
InChI=1S/C4H8STe/c1-3-6-4-2-5-1/h1-4H2 |
InChIキー |
ZZIMUFOKZUWXPO-UHFFFAOYSA-N |
正規SMILES |
C1C[Te]CCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)





![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)



![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)



